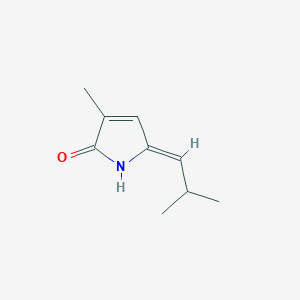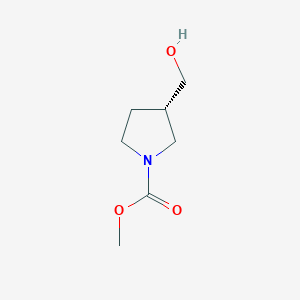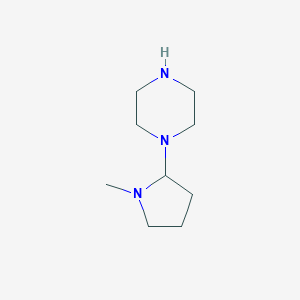![molecular formula C8H7N3O B12872651 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B12872651.png)
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
准备方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime typically involves several steps. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the pyrrolo moiety. The final step involves the formation of the oxime group. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity.
-
Synthetic Routes
Step 1: Formation of the pyridine ring.
Step 2: Introduction of the pyrrolo moiety.
Step 3: Formation of the oxime group.
-
Reaction Conditions
- Use of specific reagents and catalysts.
- Control of temperature and pH to optimize yield and purity.
化学反应分析
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of functional groups with other groups to modify the compound’s properties.
科学研究应用
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime has a wide range of applications in scientific research. It is used in the development of new drugs, particularly as inhibitors of enzymes and receptors involved in various diseases. The compound has shown potential in the treatment of cancer, inflammation, and infectious diseases.
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to the suppression of disease-related processes, such as cell proliferation in cancer or inflammation in autoimmune diseases.
Molecular Targets: Enzymes and receptors involved in disease pathways.
Pathways Involved: Modulation of signaling pathways, such as the MAPK/ERK pathway in cancer.
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, which also exhibit biological activity but may differ in their potency and selectivity.
-
Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridine derivatives.
- 1H-Indole-3-carbaldehyde derivatives.
- 7-Azaindole-3-carboxaldehyde.
-
Uniqueness: : The specific structure of this compound provides unique interactions with molecular targets, leading to distinct biological activities.
属性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
(NE)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C8H7N3O/c12-11-5-6-4-10-8-7(6)2-1-3-9-8/h1-5,12H,(H,9,10)/b11-5+ |
InChI 键 |
OLNLEHBKPXBJPF-VZUCSPMQSA-N |
手性 SMILES |
C1=CC2=C(NC=C2/C=N/O)N=C1 |
规范 SMILES |
C1=CC2=C(NC=C2C=NO)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



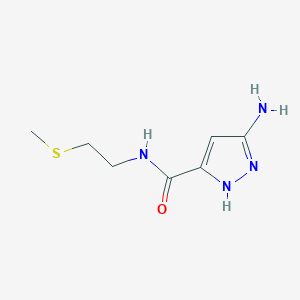
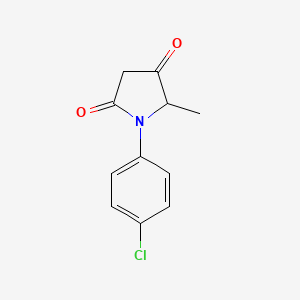
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)

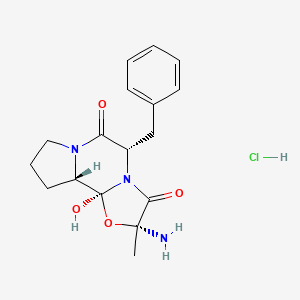
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)
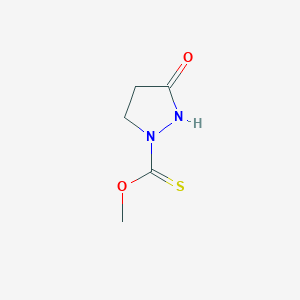
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12872609.png)
![4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12872614.png)
